molecular formula C15H24ClN5 B11504566 2-Chloro-4,6-bis(2-methylpiperidin-1-yl)-1,3,5-triazine

2-Chloro-4,6-bis(2-methylpiperidin-1-yl)-1,3,5-triazine

Cat. No.: B11504566
M. Wt: 309.84 g/mol
InChI Key: VMLHWBORKYUJSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4,6-bis(2-methylpiperidin-1-yl)-1,3,5-triazine is a synthetic organic compound belonging to the triazine family. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of two 2-methylpiperidin-1-yl groups and a chlorine atom attached to the triazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4,6-bis(2-methylpiperidin-1-yl)-1,3,5-triazine typically involves the reaction of cyanuric chloride with 2-methylpiperidine. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by the 2-methylpiperidin-1-yl groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4,6-bis(2-methylpiperidin-1-yl)-1,3,5-triazine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Hydrolysis: The triazine ring can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the compound.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, alkoxides

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) solutions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives of the triazine compound.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2-Chloro-4,6-bis(2-methylpiperidin-1-yl)-1,3,5-triazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of specific biochemical pathways. The exact molecular targets and pathways involved would require further investigation through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trichloro-1,3,5-triazine: A widely used triazine compound with three chlorine atoms.

    2,4,6-Triamino-1,3,5-triazine:

    2-Chloro-4,6-diamino-1,3,5-triazine: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Uniqueness

2-Chloro-4,6-bis(2-methylpiperidin-1-yl)-1,3,5-triazine is unique due to the presence of two 2-methylpiperidin-1-yl groups, which can impart specific chemical and biological properties

Properties

Molecular Formula

C15H24ClN5

Molecular Weight

309.84 g/mol

IUPAC Name

2-chloro-4,6-bis(2-methylpiperidin-1-yl)-1,3,5-triazine

InChI

InChI=1S/C15H24ClN5/c1-11-7-3-5-9-20(11)14-17-13(16)18-15(19-14)21-10-6-4-8-12(21)2/h11-12H,3-10H2,1-2H3

InChI Key

VMLHWBORKYUJSA-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1C2=NC(=NC(=N2)Cl)N3CCCCC3C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.